N-Hydroxyquinoline-6-carbimidoyl chloride

Übersicht

Beschreibung

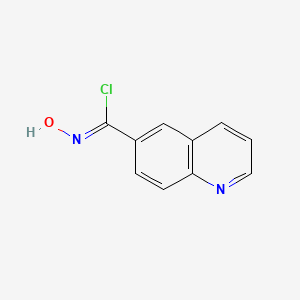

N-Hydroxyquinoline-6-carbimidoyl chloride: is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol . This compound is part of the quinoline family, which is known for its diverse range of biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxyquinoline-6-carbimidoyl chloride typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the chlorination of N-hydroxyquinoline-6-carbimidoyl using thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reagent concentration to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxyquinoline-6-carbimidoyl chloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it into different quinoline derivatives with potential biological activities.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as primary amines, secondary amines, and thiols are used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in medicinal chemistry and other applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

N-Hydroxyquinoline-6-carbimidoyl chloride exhibits notable antimicrobial properties. Its derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating their potential as new antimicrobial agents .

Anticancer Properties

Research indicates that this compound and its derivatives can act as anticancer agents. In vitro studies have highlighted their effectiveness against several cancer cell lines, including human lung carcinoma and cervical carcinoma. For example, one derivative displayed an IC50 value of 5.6 mM against the A-549 cell line, outperforming doxorubicin, a common chemotherapy drug . The structure-activity relationship (SAR) studies suggest that specific modifications to the compound enhance its cytotoxic effects against cancer cells .

Synthetic Applications

Building Block in Organic Synthesis

The unique structure of this compound allows it to serve as a versatile building block in synthetic organic chemistry. Its carbonimidoyl chloride moiety is particularly reactive, facilitating various coupling reactions that yield complex organic compounds. This property is crucial for developing new materials and pharmaceuticals.

Reaction Mechanisms

The compound participates in nucleophilic substitution reactions due to the electrophilic nature of the carbonimidoyl chloride group. This reactivity can be harnessed to synthesize novel derivatives with tailored biological activities, making it a valuable tool in medicinal chemistry .

Material Science Applications

Fluorescent Chemosensors

this compound has potential applications in material science as a fluorescent chemosensor for metal ions. Its ability to form complexes with various metals can be exploited for detecting metal ion concentrations in different environments, which is essential for environmental monitoring and industrial applications .

Organic Light-Emitting Diodes (OLEDs)

The compound's derivatives are being explored for use in OLEDs due to their electronic properties. The incorporation of N-hydroxyquinoline structures into OLED materials can enhance their efficiency and stability, contributing to advancements in display technology .

Case Studies

Wirkmechanismus

The mechanism of action of N-Hydroxyquinoline-6-carbimidoyl chloride involves its interaction with specific molecular targets and pathways. It can form covalent adducts with protein thiols, leading to the modulation of enzyme activity and the induction of stress-related genes . This compound’s ability to chelate metal ions also plays a crucial role in its biological activity, particularly in inhibiting metalloenzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-Hydroxyquinoline: Known for its strong metal ion chelation properties and wide range of pharmacological applications.

Quinoline N-oxides: Used as intermediates in organic synthesis and have significant biological activities.

Quinoline derivatives: Various derivatives are used in medicinal chemistry for their therapeutic potential.

Uniqueness

N-Hydroxyquinoline-6-carbimidoyl chloride stands out due to its unique combination of a quinoline core with a carbimidoyl chloride group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications .

Biologische Aktivität

N-Hydroxyquinoline-6-carbimidoyl chloride is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

N-Hydroxyquinoline derivatives, including this compound, exhibit a broad spectrum of biological activities, such as:

- Antimicrobial Activity : Many derivatives show effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain 8-hydroxyquinoline derivatives possess minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various bacterial strains, which is notably lower than standard antibiotics like ciprofloxacin .

- Anticancer Properties : The compound has been linked to anticancer activity through mechanisms such as modulation of cellular metal homeostasis and redox status. Modifications in the substitution pattern on the quinoline ring can enhance its efficacy against cancer cell lines .

- Antiviral Activity : Some derivatives have demonstrated antiviral properties, particularly against viruses like dengue and potentially COVID-19. The activity is influenced by the lipophilicity and electron-withdrawing characteristics of substituents on the anilide ring .

Synthesis of this compound

The synthesis of this compound typically involves:

- Formation of Hydroxyquinoline : Starting from 8-hydroxyquinoline, various synthetic routes can be employed to introduce carbimidoyl chloride functionality.

- Chlorination : The introduction of the carbimidoyl group often involves chlorination reactions under controlled conditions to yield the desired compound.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its chemical structure. Key findings include:

- Substitution Patterns : Substituents at specific positions on the quinoline ring can enhance lipophilicity and biological activity. For example, aromatic amide substitutions at position 2 have been shown to improve antiviral activity .

- Metal Complex Formation : The ability of N-hydroxyquinoline derivatives to form complexes with metal ions contributes to their antimicrobial and anticancer properties. These complexes often exhibit enhanced biological activities compared to their parent compounds .

Case Studies and Research Findings

Several studies have highlighted the biological potential of N-Hydroxyquinoline derivatives:

- Antimicrobial Efficacy : A study demonstrated that a novel hybrid compound derived from 8-hydroxyquinoline exhibited significant antibacterial activity against both susceptible and drug-resistant strains, with MIC values lower than those of traditional antibiotics .

- Anticancer Activity Assessment : Research indicated that certain derivatives showed promising results in inhibiting cancer cell proliferation in vitro, with modifications leading to increased cytotoxicity against specific cancer lines .

- Antiviral Properties : Investigations into antiviral activities revealed that some derivatives effectively inhibited viral growth with minimal cytotoxic effects, suggesting their potential as therapeutic agents against viral infections .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(6Z)-N-hydroxyquinoline-6-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6,14H/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMCRNMCHZWYNQ-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=NO)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)/C(=N/O)/Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.